molecular formula C12H20O2 B6239381 2,2-dicyclopentylacetic acid CAS No. 55640-02-3

2,2-dicyclopentylacetic acid

Cat. No.: B6239381
CAS No.: 55640-02-3
M. Wt: 196.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dicyclopentylacetic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of two cyclopentyl groups attached to the alpha carbon of the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dicyclopentylacetic acid typically involves the alkylation of cyclopentanone followed by subsequent carboxylation. One common method starts with the reaction of cyclopentanone with a suitable alkylating agent, such as bromocyclopentane, in the presence of a strong base like sodium hydride. This step forms the intermediate 2,2-dicyclopentylcyclopentanone, which is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dicyclopentylacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters or amides when reacted with alcohols or amines in the presence of catalysts like sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alcohols, amines, sulfuric acid, elevated temperatures.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Esters, amides.

Scientific Research Applications

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Its derivatives are studied for their biological activity, including potential therapeutic effects.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and analgesic properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-dicyclopentylacetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or receptor binding, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

2,2-Dicyclopentylacetic acid can be compared with other similar compounds, such as:

    Cyclopentylacetic acid: Lacks the additional cyclopentyl group, resulting in different chemical and physical properties.

    2,2-Dicyclopropylacetic acid: Contains cyclopropyl groups instead of cyclopentyl, leading to variations in reactivity and stability.

    2,2-Dicyclohexylacetic acid: Features cyclohexyl groups, which can influence its steric and electronic characteristics.

Properties

CAS No.

55640-02-3

Molecular Formula

C12H20O2

Molecular Weight

196.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.